Tetrofosmin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Tetrofosmin is a radiopharmaceutical used in scientific research for myocardial perfusion imaging (MPI) []. MPI is a type of nuclear medicine imaging technique that helps assess blood flow to the heart muscle []. This information is valuable for diagnosing coronary artery disease (CAD), a condition in which plaque buildup narrows the coronary arteries and reduces blood flow to the heart [].

Mechanism of Action

Tetrofosmin belongs to a class of radiopharmaceuticals called cationic technetium-99m (Tc-99m) agents []. Tc-99m is a radioactive isotope commonly used in nuclear medicine imaging procedures []. When tetrofosmin is injected into the bloodstream, it is taken up by healthy heart cells in proportion to blood flow [, ]. Damaged or diseased heart cells with reduced blood flow take up less tetrofosmin [, ].

Imaging Procedure

A gamma camera is used to detect the radiation emitted by Tc-99m in the tetrofosmin after it accumulates in the heart muscle []. The camera generates images that show areas of reduced blood flow, which may indicate CAD []. MPI with tetrofosmin can be performed during exercise or at rest to assess blood flow under different conditions [].

Scientific Research Applications

Tetrofosmin is used in scientific research to investigate myocardial perfusion in various contexts. Here are some examples:

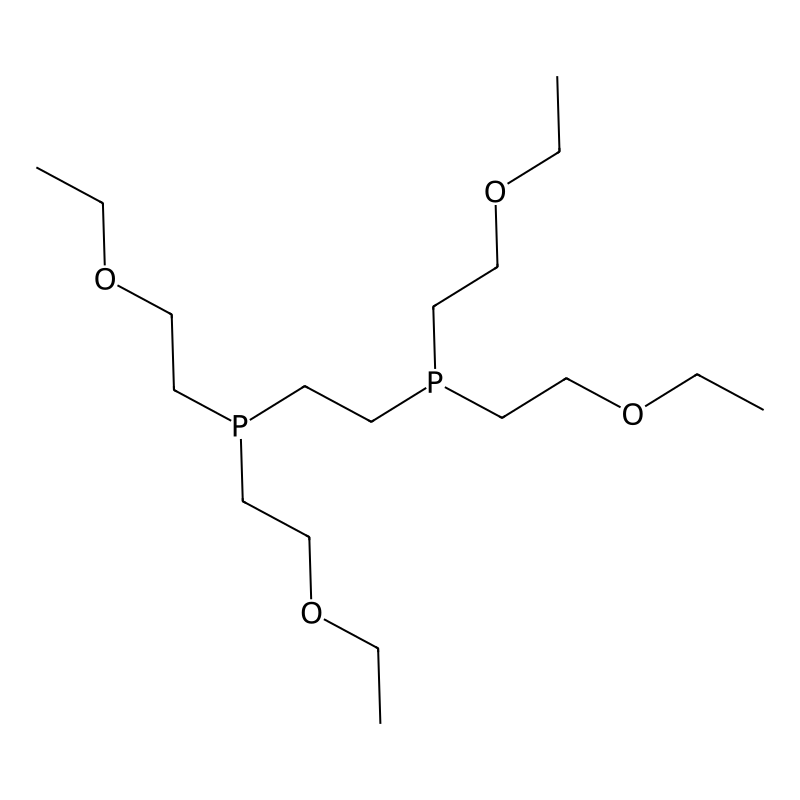

Tetrofosmin is a radiopharmaceutical used primarily in nuclear medicine for cardiac imaging. It is a diphosphine complexed with technetium-99m, which allows for the assessment of myocardial perfusion and function. The chemical structure of tetrofosmin is defined by its molecular formula, , and it is specifically recognized as 1,2-bis(bis(2-ethoxyethyl)phosphino)ethane. This compound plays a crucial role in diagnosing conditions such as myocardial ischemia and infarction by providing detailed images of heart tissue during both stress and rest conditions .

The primary reaction involving tetrofosmin occurs when it complexes with technetium-99m. This interaction forms the technetium-99m tetrofosmin complex, which is essential for its function as a radiopharmaceutical. The technetium-99m ion is chelated by the two diphosphine ligands of tetrofosmin, facilitating its uptake by myocardial tissue . The lipophilic nature of the complex allows it to passively diffuse into cells, where it accumulates in viable myocardial tissue .

Tetrofosmin exhibits significant biological activity as a myocardial imaging agent. Upon administration, it is rapidly absorbed and taken up by the heart, skeletal muscle, liver, spleen, and kidneys. The uptake mechanism is attributed to its lipophilic cationic properties, which enable passive diffusion into myocytes . After reaching maximum tissue concentration within approximately five minutes, tetrofosmin remains localized in viable myocardial tissue with minimal redistribution over time. This characteristic makes it particularly useful for identifying areas of reversible ischemia and assessing left ventricular function .

The synthesis of tetrofosmin involves several steps that typically include the preparation of the diphosphine ligand followed by its complexation with technetium-99m. While specific laboratory protocols may vary, the general approach includes:

- Synthesis of Diphosphine Ligand: The 1,2-bis(bis(2-ethoxyethyl)phosphino)ethane ligand is synthesized through reactions that involve phosphine derivatives and ethylene glycol-based reagents.

- Chelation with Technetium-99m: The synthesized diphosphine ligand is then reacted with technetium-99m in a controlled environment to form the stable technetium-99m tetrofosmin complex.

This process ensures that the final product maintains its efficacy as a radiopharmaceutical for cardiac imaging .

Tetrofosmin has several significant applications in clinical settings:

- Cardiac Imaging: It is primarily used for scintigraphic imaging to evaluate myocardial perfusion during both rest and stress conditions.

- Diagnosis of Coronary Artery Disease: Tetrofosmin helps identify regions of reversible ischemia and assess areas of infarcted myocardium.

- Assessment of Left Ventricular Function: It plays a role in evaluating ejection fraction in patients suspected of having heart disease .

Several compounds are similar to tetrofosmin in terms of their applications in cardiac imaging. These include:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Technetium (99m) sestamibi | C₁₈H₁₉N₃O₄S | More widely used; provides images based on blood flow |

| Technetium (99m) pyrophosphate | C₁₈H₁₈O₇P₂ | Primarily used for bone imaging |

| Technetium (99m) methoxyisobutylisonitrile | C₁₈H₂₃N₂O₂Tc | Focused on myocardial perfusion but has different kinetics |

Tetrofosmin's uniqueness lies in its lower redistribution after administration compared to other agents like sestamibi, making it particularly suitable for detecting transient ischemic events without significant interference from prior injections .

Tetrofosmin synthesis follows established radiopharmaceutical preparation protocols utilizing technetium-99m complexation with the diphosphine ligand 1,2-bis[bis(2-ethoxyethyl)phosphino]ethane [1]. The conventional approach involves reconstitution of freeze-dried kit formulations containing tetrofosmin (0.23 mg), stannous chloride dihydrate (0.03 mg), sodium hydrogen carbonate (1.8 mg), sodium D-gluconate (1 mg), and disodium sulphosalicylate (0.32 mg) sealed under nitrogen atmosphere [1] [2].

The standard preparation protocol requires injection of up to 8.8 gigabecquerels (240 millicuries) of technetium-99m generator eluate into the shielded vial, followed by dilution with 4-8 milliliters of sodium chloride injection to achieve radioactive concentrations not exceeding 1.1 gigabecquerels per milliliter [1]. The mixture undergoes gentle mixing for 10 seconds to ensure complete dissolution, followed by incubation at room temperature for 15 minutes [1] [3].

Research demonstrates that modified preparation techniques utilizing twice the recommended technetium-99m activity (13.9-17.6 gigabecquerels) maintain comparable radiochemical purity and stability characteristics [4]. Both standard and modified preparations achieve radiochemical purity values ranging from 95.6% to 97.2%, with stability maintained for 6-8 hours post-reconstitution [4].

The two-step synthesis approach involves initial formation of the technetium-nitrido intermediate through reaction with succinic dihydrazide in the presence of excess pentetic acid and stannous chloride, followed by complexation with tetrofosmin at elevated temperatures [5]. This methodology consistently yields radiochemical purity exceeding 95% with minimal colloid formation (<0.5%) [5].

Carbon-14 Radiolabeling Approaches

Carbon-14 radiolabeling of tetrofosmin represents a specialized synthesis pathway essential for regulatory approval and pharmacokinetic studies [6]. The radiolabeling strategy introduces carbon-14 isotopes specifically at the ethylene bridge positions of the tetrofosmin ligand through reaction of 1,2-dibromo[uniformly-14C]ethane with bis(2-ethoxyethyl)benzylphosphine [6] [7].

The synthesis of [bisphosphinoethane-1,2-14C]tetrofosmin ligand achieves an overall radiochemical yield of 45% through this carbon-14 incorporation method [6] [7]. The reaction mechanism involves nucleophilic substitution of the dibromide precursor with the phosphine reagent under controlled conditions to maintain isotopic integrity [6].

This radiosynthesis methodology proved instrumental in obtaining marketing authorization from regulatory authorities and enabled tetrofosmin to establish its position as a prominent myocardial imaging agent [6]. The carbon-14 labeled compound facilitates comprehensive biodistribution studies and metabolic pathway elucidation necessary for clinical development [6].

Overpressure and Oxygen-Free Synthesis Requirements

Tetrofosmin synthesis demands stringent atmospheric control due to the compound's extreme sensitivity to atmospheric oxygen [8] [9]. Manufacturing protocols require synthesis under overpressure conditions within oxygen-free atmospheres using airtight chambers [10]. The synthesis scheme necessitates careful execution of the final step under these controlled conditions [10].

Patent literature documents synthesis procedures conducted under overpressure conditions and oxygen-free atmosphere according to established methodologies [9]. These approaches ensure maintenance of the desired technetium oxidation state and prevent unwanted side reactions that compromise product quality [9].

The kit formulation process involves sealing lyophilized powder under nitrogen atmosphere with rubber closure systems [1] [11]. Tetrofosmin is supplied as freeze-dried solid in glass vials sealed under inert nitrogen atmosphere to prevent oxidative degradation [12]. Proper nitrogen atmosphere maintenance during synthesis and storage proves critical for achieving acceptable radiochemical purity standards [13].

Controlled air introduction techniques have been developed to stabilize certain technetium complexes while maintaining product integrity [13] [14]. Studies demonstrate that purposeful addition of air during preparation can stabilize technetium-oxo intermediates and inhibit excessive reduction to unwanted complexes [14].

Challenges in Synthesis Due to Oxygen Sensitivity

Oxygen sensitivity presents the primary synthetic challenge in tetrofosmin preparation, significantly complicating manufacturing and handling procedures [8] [15]. Atmospheric oxygen readily oxidizes stannous ion reducing agents and promotes radiolytic decomposition of technetium complexes [14]. Hydroxyl free radicals and peroxides generated through radiolysis can oxidize stannous ions and cause decomposition of reduced technetium species [14].

Research investigations reveal that excessive nitrogen retention during kit reconstitution paradoxically leads to poor quality preparations with radiochemical purity values of 61.9% to 63.5% [13] [16]. This phenomenon suggests that optimal synthesis requires precise atmospheric control rather than complete oxygen exclusion [13]. Studies indicate that the quantity of nitrogen removed during reconstitution proves critical for achieving acceptable product quality [13].

Radiolytic reduction mechanisms in tetrofosmin involve aqueous electrons and hydrogen free radicals reducing technetium(V) in the desired technetium(V)dioxide-tetrofosmin complex [14]. These reductive species generate unwanted complexes including technetium(IV) tetrofosmin, technetium(III)dichloride-bis(tetrofosmin), and technetium(I)-tris(tetrofosmin) [14]. Excessive reduction can be minimized through controlled radioactive concentrations and purposeful oxygen introduction [14].

The oxidation of stannous ion by atmospheric oxygen, dissolved oxygen, or radiolytic products compromises the reducing capacity necessary for technetium complexation [14]. This sensitivity necessitates specialized handling protocols and modified preparation techniques to maintain product integrity [14].

Advanced Stabilization Techniques for Tetrofosmin

Advanced stabilization methodologies have been developed to address tetrofosmin's inherent instability and optimize synthetic outcomes [17] [4]. The silica cartridge quality control method provides rapid separation of potential impurities using 70:30 methanol:water elution systems [17]. This technique demonstrates 94-98% retention of high-purity tetrofosmin on the column while effectively removing free pertechnetate and hydrolyzed species [17].

Miniaturized rapid paper chromatography represents a significant advancement in quality control testing, reducing analysis time from 54 minutes to 4.18 minutes while maintaining analytical accuracy [4]. This method achieves comparable radiochemical purity determinations (95.6-97.2%) to traditional instant thin-layer chromatography systems [4].

Fractionation techniques enable cost-effective utilization of tetrofosmin kits through division into multiple aliquots for extended use [2] [18] [19]. Glass vial storage at -20°C maintains radiochemical purity exceeding 95% for 15 days, while storage at 4°C provides similar stability profiles [2] [18] [19]. These approaches significantly improve laboratory efficiency and reduce radiopharmaceutical costs [2].

Generic formulation optimization studies evaluate higher activity concentrations than manufacturer recommendations [20]. Preparations at 503 millicuries maintain radiochemical purity above 90% throughout the stability period, while higher concentrations (704 millicuries) show decreased performance (88.3% initial, declining to 85.5% at 8.25 hours) [20].

Modified ethylene-tetrafluoroethylene coating systems enhance container stability and maintain radiopharmaceutical integrity during manufacture, transport, and clinical use [21]. These specialized closure coatings prevent interaction with container materials and preserve product quality [21].

Temperature-controlled storage protocols extend product shelf life and maintain stability characteristics [4] [20]. Refrigeration storage (2-8°C) significantly reduces radiolytic decomposition rates and preserves radiochemical purity for extended periods [4] [20].

| Synthesis Method | Yield/RCP (%) | Stability Duration | Reference |

|---|---|---|---|

| Standard Kit Preparation | 95.6-97.2 | 8 hours | [4] |

| Modified Preparation (2x Activity) | 95.6-97.2 | 6 hours | [4] |

| Two-step Synthesis | >95 | 8 hours | [2] |

| Alternative Chromatography Method | >95 | 8 hours | [2] |

| Fractionated Vial Storage (-20°C) | >95 | 15 days | [2] [18] [19] |

| Fractionated Vial Storage (4°C) | >95 | 15 days | [2] [18] [19] |

| Radiolabeling Component | Chemical Role | Overall Yield (%) | Reference |

|---|---|---|---|

| 1,2-dibromo[U-14C]ethane | Carbon-14 source | Not specified | [6] [7] |

| bis(2-ethoxyethyl)benzylphosphine | Phosphine precursor | Not specified | [6] [7] |

| [bisphosphinoethane-1,2-14C]tetrofosmin | Final labeled product | 45 | [6] [7] |

| Synthesis Condition | RCP Achievement (%) | Quality Assessment | Reference |

|---|---|---|---|

| Nitrogen atmosphere maintenance | 94.2-94.7 | Acceptable | [13] [16] |

| Oxygen-free preparation | >90 | Acceptable | [8] [9] [22] |

| Overpressure conditions | >90 | Acceptable | [9] [22] |

| Air introduction (controlled) | 94.7 | Acceptable | [13] [16] |

| High nitrogen retention | 61.9-63.5 | Poor quality | [13] [16] |

| Standard air exposure | 94.2 | Acceptable | [13] [16] |

| Stabilization Method | Technical Advantage | Performance Metric | Reference |

|---|---|---|---|

| Silica cartridge QC method | Rapid separation of impurities | 94-98% retention on column | [17] |

| MRPC quality control | Faster QC testing (4.18 min vs 54 min) | 95.6-97.2% RCP | [4] |

| Fractionation technique | Cost-effective kit usage | >95% RCP for 15 days | [2] [18] [19] |

| Generic formulation optimization | Higher concentration tolerance | 88.3-90.4% RCP | [20] |

| Modified ETFE coating | Enhanced container stability | Maintained purity during storage | [21] |

| Temperature-controlled storage | Extended shelf life | Stable for 8+ hours | [4] [20] |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

FDA Label

Pharmacology

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

Refer to [DB09160]

This pharmacokinetic property has not been fully studied.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

2: Beheshti M, Hehenwarter L, Paymani Z, Rendl G, Imamovic L, Rettenbacher R, Tsybrovskyy O, Langsteger W, Pirich C. (18)F-Fluorocholine PET/CT in the assessment of primary hyperparathyroidism compared with (99m)Tc-MIBI or (99m)Tc-tetrofosmin SPECT/CT: a prospective dual-centre study in 100 patients. Eur J Nucl Med Mol Imaging. 2018 Sep;45(10):1762-1771. doi: 10.1007/s00259-018-3980-9. Epub 2018 Mar 8. PubMed PMID: 29516131; PubMed Central PMCID: PMC6097754.

3: Giorgetti A, Rossi M, Stanislao M, Valle G, Bertolaccini P, Maneschi A, Giubbini R, De Rimini ML, Mazzanti M, Cappagli M, Milan E, Volterrani D, Marzullo P; Myoview Imaging Optimization Group. Feasibility and diagnostic accuracy of a gated SPECT early-imaging protocol: a multicenter study of the Myoview Imaging Optimization Group. J Nucl Med. 2007 Oct;48(10):1670-5. Epub 2007 Sep 14. PubMed PMID: 17873126.

4: Glover DK, Ruiz M, Yang JY, Smith WH, Watson DD, Beller GA. Myocardial 99mTc-tetrofosmin uptake during adenosine-induced vasodilatation with either a critical or mild coronary stenosis: comparison with 201Tl and regional myocardial blood flow. Circulation. 1997 Oct 7;96(7):2332-8. PubMed PMID: 9337208.

5: Torreggiani W, Brenner C, Hogan B. Incidental diagnosis of breast carcinoma following technetium 99m tetrofosmin (myoview) scintigraphy for evaluation of ischaemic heart disease. Ir Med J. 1999 Nov-Dec;92(7):437-8. PubMed PMID: 10967869.

6: Migra M, Knazeje M, Ochodnicky M, Kovar F, Lacko A, Mokan M. The detection of early myocardial changes in asymptomatic diabetic individuals by 99mTc - Myoview gated-SPET and heart rate variability measurement. Bratisl Lek Listy. 2014;115(4):216-20. PubMed PMID: 24797596.

7: Khairallah FS, Joyce JM, Myers DT, Organist M. Detection of breast carcinoma in a man on dual-isotope Tl-201 and Tc-99m Myoview myocardial perfusion imaging. Clin Nucl Med. 2002 Oct;27(10):743-4. PubMed PMID: 12352125.

8: Fröberg AC, Valkema R, Bonjer HJ, Krenning EP. 99mTc-tetrofosmin or 99mTc-sestamibi for double-phase parathyroid scintigraphy? Eur J Nucl Med Mol Imaging. 2003 Feb;30(2):193-6. Epub 2002 Nov 23. PubMed PMID: 12552335.

9: Takahashi N, Reinhardt CP, Marcel R, Leppo JA. Myocardial uptake of 99mTc-tetrofosmin, sestamibi, and 201Tl in a model of acute coronary reperfusion. Circulation. 1996 Nov 15;94(10):2605-13. PubMed PMID: 8921807.

10: Fuente A, Zanca R, Boni R, Cataldi AG, Sollini M, Lazzeri E, Mariani G, Erba PA. Miniaturized Radiochemical Purity Testing for (99m)Tc-HMPAO, (99m)Tc-HMDP, and (99m)Tc-Tetrofosmin. J Nucl Med Technol. 2017 Sep;45(3):236-240. doi: 10.2967/jnmt.115.154484. Epub 2017 Jul 13. PubMed PMID: 28705928.

11: Clements IP, Garcia EV, Chen J, Folks RD, Butler J, Jacobson AF. Quantitative iodine-123-metaiodobenzylguanidine (MIBG) SPECT imaging in heart failure with left ventricular systolic dysfunction: Development and validation of automated procedures in conjunction with technetium-99m tetrofosmin myocardial perfusion SPECT. J Nucl Cardiol. 2016 Jun;23(3):425-35. doi: 10.1007/s12350-015-0097-4. Epub 2015 Mar 19. PubMed PMID: 25788403.

12: Fukuchi K, Ono Y, Nakahata Y, Okada Y, Hayashida K, Ishida Y. Visualization of interscapular brown adipose tissue using (99m)Tc-tetrofosmin in pediatric patients. J Nucl Med. 2003 Oct;44(10):1582-5. PubMed PMID: 14530470.

13: Esteves FP, Galt JR, Folks RD, Verdes L, Garcia EV. Diagnostic performance of low-dose rest/stress Tc-99m tetrofosmin myocardial perfusion SPECT using the 530c CZT camera: quantitative vs visual analysis. J Nucl Cardiol. 2014 Feb;21(1):158-65. doi: 10.1007/s12350-013-9827-7. Epub 2013 Nov 28. PubMed PMID: 24287713.

14: Aessopos A, Tsironi M, Vassiliadis I, Farmakis D, Fountos A, Voskaridou E, Perakis A, Defteraios S, Loutradi A, Loukopoulos D. Exercise-induced myocardial perfusion abnormalities in sickle beta-thalassemia: Tc-99m tetrofosmin gated SPECT imaging study. Am J Med. 2001 Oct 1;111(5):355-60. PubMed PMID: 11583637.

15: Mouden M, Rijkee KS, Schreuder N, Timmer JR, Jager PL. Influence of proton-pump inhibitors on stomach wall uptake of 99mTc-tetrofosmin in cadmium-zinc-telluride SPECT myocardial perfusion imaging. Nucl Med Commun. 2015 Feb;36(2):143-7. doi: 10.1097/MNM.0000000000000222. PubMed PMID: 25356621.

16: Mizunobu M, Sakai J, Sasao H, Murai H, Fujiwara H. Assessment of left ventricular systolic and diastolic function using ECG-gated technetium-99m tetrofosmin myocardial perfusion SPECT. Int Heart J. 2013;54(4):212-5. PubMed PMID: 23924933.

17: Alexiou GA, Zikou A, Tsiouris S, Goussia A, Kosta P, Papadopoulos A, Voulgaris S, Tsekeris P, Kyritsis AP, Fotopoulos AD, Argyropoulou MI. Comparison of diffusion tensor, dynamic susceptibility contrast MRI and (99m)Tc-Tetrofosmin brain SPECT for the detection of recurrent high-grade glioma. Magn Reson Imaging. 2014 Sep;32(7):854-9. doi: 10.1016/j.mri.2014.04.013. Epub 2014 Apr 24. PubMed PMID: 24848292.

18: Matsunari I, Fujino S, Taki J, Senma J, Aoyama T, Wakasugi T, Hirai J, Saga T, Yamamoto S, Tonami N. Quantitative rest technetium-99m tetrofosmin imaging in predicting functional recovery after revascularization: comparison with rest-redistribution thallium-201. J Am Coll Cardiol. 1997 May;29(6):1226-33. PubMed PMID: 9137217.

19: Soricelli A, Cuocolo A, Varrone A, Discepolo A, Tedeschi E, Mainenti PP, Grivet-Fojaja MR, Covelli EM, Postiglione A, Salvatore M. Technetium-99m-tetrofosmin uptake in brain tumors by SPECT: comparison with thallium-201 imaging. J Nucl Med. 1998 May;39(5):802-6. PubMed PMID: 9591579.

20: Schinkel AF, Elhendy A, van Domburg RT, Bax JJ, Roelandt JR, Poldermans D. Prognostic value of dobutamine-atropine stress (99m)Tc-tetrofosmin myocardial perfusion SPECT in patients with known or suspected coronary artery disease. J Nucl Med. 2002 Jun;43(6):767-72. PubMed PMID: 12050321.